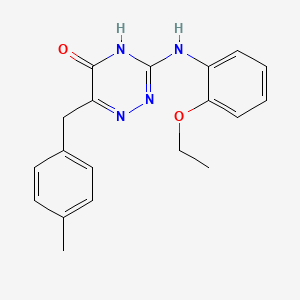

3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Descripción

3-((2-Ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5(4H)-one core substituted with a 2-ethoxyphenylamino group at position 3 and a 4-methylbenzyl group at position 4. Its structure has been confirmed via spectral methods (FT-IR, NMR, MS) and elemental analysis in analogous triazinone syntheses . The ethoxy and methylbenzyl substituents likely influence its solubility, bioavailability, and interaction with biological targets, distinguishing it from simpler triazinones.

Propiedades

IUPAC Name |

3-(2-ethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-3-25-17-7-5-4-6-15(17)20-19-21-18(24)16(22-23-19)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWWUCUWODDPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where an ethoxy-substituted aromatic compound reacts with a suitable nucleophile.

Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through alkylation reactions, where a methylbenzyl halide reacts with a nucleophile in the presence of a base.

Amination: The amino group can be introduced through amination reactions, where an amine reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include:

Batch and Continuous Flow Processes: These processes allow for the efficient production of large quantities of the compound.

Catalysis: Catalysts may be used to enhance reaction rates and selectivity.

Green Chemistry Approaches: Environmentally friendly solvents and reagents may be employed to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the ethoxyphenyl or methylbenzyl groups are oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the triazine ring or other functional groups to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution Reagents: Halides, nucleophiles, and electrophiles.

Major Products Formed

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Reduced triazine derivatives and amines.

Substitution Products: Various substituted triazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as thermal stability and conductivity.

Biology and Medicine

Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry

Agriculture: The compound may be used as a pesticide or herbicide, providing protection against pests and weeds.

Chemical Manufacturing: It can be employed as an intermediate in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism of action of 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form specific interactions with these targets, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and properties can be contextualized by comparing it to structurally related triazinones with varying substituents:

Key Findings

Toxicity Profile: The target compound’s ethoxy and methylbenzyl groups likely reduce acute toxicity compared to halogenated triazinones. For example, fluorine-containing triazinones exhibit high toxicity to D. magna (LC₅₀: <1 ppm) due to electronegative substituents enhancing membrane disruption . In contrast, halogen-free analogs like the target compound may show lower ecotoxicity, aligning with the trend observed in oxazolones .

Antimicrobial Activity: Unlike Schiff base derivatives with para-fluoro substituents (e.g., compound 20b in ), the target compound lacks halogens, which are critical for broad-spectrum antibacterial and antibiofilm activity. For instance, 20b inhibits E. coli biofilm formation by 87.4%, whereas non-halogenated analogs like the target compound are predicted to have weaker interactions with microbial enzymes .

Anticancer Potential: The 1,2,4-triazinone core is associated with kinase inhibition, as predicted by PASS analysis .

Herbicidal Activity :

- Unlike metribuzin and isomethiozin (tert-butyl and methylthio substituents), the target compound lacks the structural motifs required for photosynthesis inhibition. This highlights the role of substituents in determining mode of action: herbicidal vs. cytotoxic .

Physicochemical and Environmental Properties

- Solubility: The ethoxy group may enhance water solubility compared to tert-butyl-substituted herbicides like metribuzin, though less than sulfonamide-containing triazinones .

- Persistence : Methylbenzyl and ethoxy groups suggest moderate environmental persistence, intermediate between rapidly degrading oxazolones and persistent herbicides like metribuzin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.